molecular formula C42H63O3P B128399 Tris(2,4-di-tert-butylphenyl) phosphite CAS No. 31570-04-4

Tris(2,4-di-tert-butylphenyl) phosphite

Cat. No. B128399
Key on ui cas rn: 31570-04-4
M. Wt: 646.9 g/mol
InChI Key: JKIJEFPNVSHHEI-UHFFFAOYSA-N
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Patent
US07067570B2

Procedure details

(PhO)3P, diphenylmono(2-ethylhexyl) phosphite: (PhO)2(MeC3H6CH(Et)CH2O)P, tris(2,4-di-tert-butylphenyl) phosphite:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diphenylmono(2-ethylhexyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(PhO)2(MeC3H6CH(Et)CH2O)P
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O:16][C:17]1C=CC=C[CH:18]=1)([O:9][C:10]1C=CC=C[CH:11]=1)[O:2][C:3]1C=CC=C[CH:4]=1.P(OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C)(OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C)OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C>>[P:1]([O:16][CH2:17][CH3:18])([O:9][CH2:10][CH3:11])[O:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
diphenylmono(2-ethylhexyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(PhO)2(MeC3H6CH(Et)CH2O)P
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
P(OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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